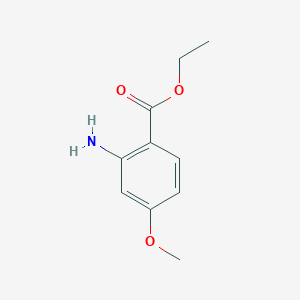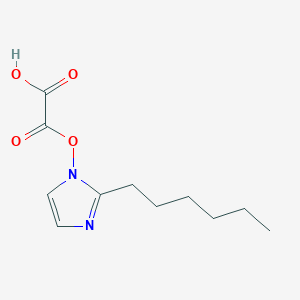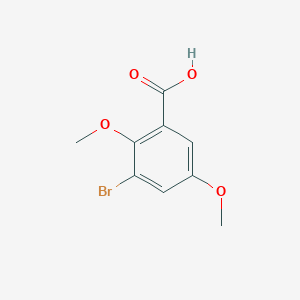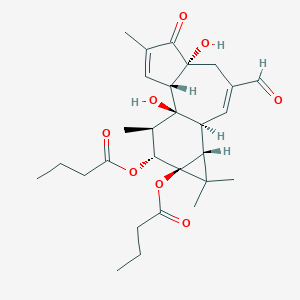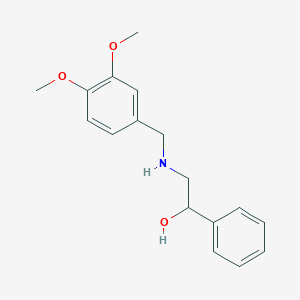
4-(6-Methyl-2-morpholinyl)pyrocatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methyl-2-morpholinyl)pyrocatechol, also known as MP, is a catecholamine derivative that has been extensively studied for its potential use as a research tool in neuroscience. MP is a selective inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine.
Mecanismo De Acción
The mechanism of action of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the selective inhibition of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, 4-(6-Methyl-2-morpholinyl)pyrocatechol prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels.
Biochemical and Physiological Effects
4-(6-Methyl-2-morpholinyl)pyrocatechol has been shown to increase dopamine levels in the brain, leading to a range of biochemical and physiological effects. These effects include increased locomotor activity, enhanced cognitive function, and improved memory retention. 4-(6-Methyl-2-morpholinyl)pyrocatechol has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(6-Methyl-2-morpholinyl)pyrocatechol in lab experiments is its selectivity for dopamine beta-hydroxylase, which allows researchers to study the effects of dopamine in isolation from norepinephrine. However, 4-(6-Methyl-2-morpholinyl)pyrocatechol has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(6-Methyl-2-morpholinyl)pyrocatechol, including the development of more selective inhibitors of dopamine beta-hydroxylase, the study of the effects of 4-(6-Methyl-2-morpholinyl)pyrocatechol on different brain regions and circuits, and the investigation of the potential therapeutic applications of 4-(6-Methyl-2-morpholinyl)pyrocatechol in the treatment of neurological and psychiatric disorders. Additionally, the use of 4-(6-Methyl-2-morpholinyl)pyrocatechol in combination with other research tools such as optogenetics and chemogenetics could lead to a deeper understanding of the role of dopamine in the brain.
Métodos De Síntesis
The synthesis of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the reaction of 6-methyl-2-morpholinone with pyrocatechol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced with sodium borohydride to yield 4-(6-Methyl-2-morpholinyl)pyrocatechol. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(6-Methyl-2-morpholinyl)pyrocatechol has been used extensively in neuroscience research as a tool for studying the role of norepinephrine in the brain. By inhibiting dopamine beta-hydroxylase, 4-(6-Methyl-2-morpholinyl)pyrocatechol prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels. This allows researchers to study the effects of dopamine in isolation from norepinephrine.
Propiedades
Número CAS |
103852-78-4 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(6-methylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-6-11(15-7)8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3 |
Clave InChI |
HEISVMTVCWTFNN-UHFFFAOYSA-N |
SMILES |
CC1CNCC(O1)C2=CC(=C(C=C2)O)O |
SMILES canónico |
CC1CNCC(O1)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



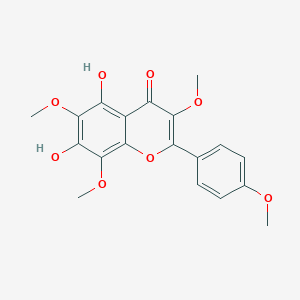

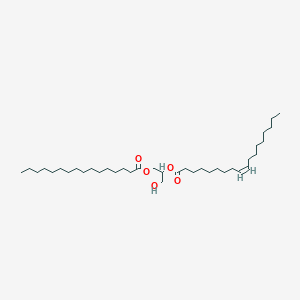
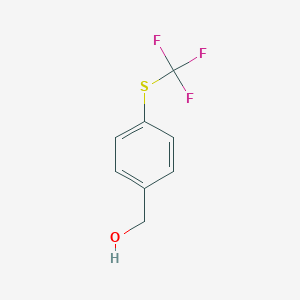
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
